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molecular formula C13H18N4 B8336659 (1-methyl-1H-benzimidazol-2-yl)(piperidin-4-yl)amine

(1-methyl-1H-benzimidazol-2-yl)(piperidin-4-yl)amine

Cat. No. B8336659
M. Wt: 230.31 g/mol
InChI Key: RBVFXCQROQWHMM-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine (1-methyl-1H-benzimidazol-2-yl)(1-ethoxycarbonylpiperidin-4-yl)amine (0.42 g, 1.4 mmol) and 48% hydrobromic acid (25 mL). Heat to reflux. After 3 hours, cool add water and a solution of potassium hydroxide (5 g) in water (50 mL). Extract twice with dichloromethane. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give the title compound.
Name
(1-methyl-1H-benzimidazol-2-yl)(1-ethoxycarbonylpiperidin-4-yl)amine
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[NH:11][CH:12]1[CH2:17][CH2:16][N:15](C(OCC)=O)[CH2:14][CH2:13]1.Br.[OH-].[K+]>O>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[NH:11][CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
(1-methyl-1H-benzimidazol-2-yl)(1-ethoxycarbonylpiperidin-4-yl)amine
Quantity
0.42 g
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2)NC2CCN(CC2)C(=O)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cool
EXTRACTION
Type
EXTRACTION
Details
Extract twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)NC2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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